tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the pyrrolidine ring or other functional groups.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to create biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its role as an intermediate in chemical reactions. The boronic ester group is particularly reactive and can form stable complexes with various substrates. This reactivity is harnessed in cross-coupling reactions, where the boronic ester group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved are typically those associated with the specific reactions in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other boronic esters and boronic acids, such as:
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
What sets tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate apart is its unique structure, which combines a pyrrolidine ring with a boronic ester group, making it particularly versatile in organic synthesis .
Properties
Molecular Formula |
C21H32BNO4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-12-11-16(14-23)15-9-8-10-17(13-15)22-26-20(4,5)21(6,7)27-22/h8-10,13,16H,11-12,14H2,1-7H3 |
InChI Key |
ISVJJPVOQMEKLU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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